1,2-Difluorooctane
Description
1,2-Difluorooctane is a fluorinated alkane with the molecular formula C₈H₁₆F₂, featuring two fluorine atoms substituted at the first and second carbon positions of an octane chain.
Properties
CAS No. |
61350-04-7 |
|---|---|
Molecular Formula |
C8H16F2 |
Molecular Weight |
150.21 g/mol |
IUPAC Name |
1,2-difluorooctane |
InChI |
InChI=1S/C8H16F2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 |
InChI Key |
LCEYAULAELDOFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CF)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluorooctane typically involves the fluorination of octane derivatives. One common method is the direct fluorination of 1,2-dichlorooctane using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture. The reaction is usually carried out under controlled conditions to ensure selective fluorination and to minimize side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process requires stringent safety measures due to the highly reactive nature of fluorine. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluorooctane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products:
Substitution: Fluorinated alkyl iodides or other halides.
Oxidation: Fluorinated alcohols, ketones, or carboxylic acids.
Reduction: Partially or fully hydrogenated octane derivatives.
Scientific Research Applications
1,2-Difluorooctane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems and as a probe in biochemical studies.
Medicine: Explored for its potential use in drug development and as a fluorinated analog in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluorooctane involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s reactivity and interaction with enzymes, receptors, or other biomolecules. The pathways involved may include alterations in metabolic processes or inhibition of specific enzymes.
Comparison with Similar Compounds
1,2-Dichloroethane (Ethylene Dichloride)
- Molecular Formula : C₂H₄Cl₂
- Key Properties: Boiling Point: 83.5°C Applications: Production of PVC, solvents, and adhesives. Toxicity: Classified as a probable human carcinogen (EPA) with risks to the liver, kidneys, and nervous system .
Comparison with 1,2-Difluorooctane :
- Structural Differences : Chlorine atoms in 1,2-dichloroethane are replaced by fluorine in this compound, and the carbon chain is significantly longer (C8 vs. C2).
- Environmental Impact : 1,2-Dichloroethane is persistent in groundwater and linked to occupational hazards, whereas fluorinated compounds like this compound may exhibit different environmental behaviors due to stronger C-F bonds .
1,2-Dichloro-1,2-difluoroethane
Comparison with this compound :
- Substitution Pattern : Both compounds feature adjacent fluorine atoms, but 1,2-dichloro-1,2-difluoroethane includes chlorine, increasing its density and reactivity.
- Chain Length : The shorter carbon chain (C2 vs. C8) reduces hydrophobicity and boiling point.
1,1-Difluorocyclooctane
Comparison with this compound :
- Structural Geometry : The cyclic structure of 1,1-difluorocyclooctane introduces ring strain and steric hindrance, altering reactivity compared to the linear this compound.
- Fluorine Positioning : Adjacent fluorine atoms in this compound may enhance dipole interactions, affecting solubility and phase behavior.
Comparative Data Table
Research Findings and Gaps
- Toxicity and Environmental Impact : Fluorinated compounds like this compound are understudied compared to chlorinated analogs. Evidence from persistent organic pollutants (POPs) suggests fluorinated alternatives may pose risks due to bioaccumulation, though C-F bonds resist degradation .
- Synthetic Challenges : The synthesis of this compound requires precise fluorination techniques, such as electrochemical fluorination or halogen exchange, which are less commonly reported than chlorination methods .
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